molecular formula C15H14O3 B8336508 3-(3-Phenylphenoxy)propionic acid

3-(3-Phenylphenoxy)propionic acid

Cat. No.: B8336508
M. Wt: 242.27 g/mol
InChI Key: AVSRSLYAKAFSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Phenylphenoxy)propionic Acid is a high-purity chemical reagent designed for research and development applications. It is primarily used in pharmaceutical and organic chemistry research as a key synthetic intermediate or building block for more complex molecules. Researchers utilize this compound in exploring novel compounds with potential biological activity. It is also of interest in materials science for the synthesis of specialized polymers. This product is strictly for laboratory research purposes. It is not for human or veterinary diagnostic or therapeutic use. Proper personal protective equipment should be worn when handling this material. For more detailed information on handling, safety, and specifications, researchers should consult the relevant Safety Data Sheet.

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

3-(3-phenylphenoxy)propanoic acid

InChI

InChI=1S/C15H14O3/c16-15(17)9-10-18-14-8-4-7-13(11-14)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,16,17)

InChI Key

AVSRSLYAKAFSON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)OCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the phenyl ring and their positions significantly alter solubility, acidity, and molecular interactions. For example:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties Reference
2-(3-Phenylphenoxy)propionic acid Phenylphenoxy at C2 C15H14O3 242.27 Used in enantiomer separation studies
3-(3-Fluorophenoxy)propionic acid Fluorine at C3 of phenoxy C9H9FO3 184.16 Enhanced electronic stability
3-(4-Hydroxymethylphenoxy)propionic acid Hydroxymethyl at C4 of phenoxy C10H12O4 196.20 Improved hydrophilicity
3-(4-Isopropylphenyl)propionic acid Isopropyl at C4 of phenyl C12H16O2 192.25 Inhibits monoamine oxidase
  • Positional Isomerism: 2-(3-Phenylphenoxy)propionic acid (C2-substituted) vs. 3-(3-phenylphenoxy)propionic acid (C3-substituted) may exhibit differences in steric hindrance and binding affinity, as seen in enantioseparation studies using fatty acid-binding proteins .
  • Electron-Withdrawing Groups: Fluorine in 3-(3-fluorophenoxy)propionic acid increases acidity and stability compared to non-halogenated analogs .
  • Hydrophilicity: The hydroxymethyl group in 3-(4-hydroxymethylphenoxy)propionic acid enhances water solubility, making it suitable for biomedical applications .

Biodegradation Pathways

Microbial degradation of aryloxy-propionic acids depends on substituent type and ring hydroxylation patterns:

  • 3-(3-Hydroxyphenyl)propionic Acid : Degraded by Rhodococcus globerulus PWD1 via the hpp operon, which encodes enzymes for meta-cleavage of aromatic rings .
  • 3-(2,4-Dihydroxyphenyl)-propionic Acid : Oxidized by Pseudomonas mandelii 7HK4 to 3-(2,3,5-trihydroxyphenyl)-propionic acid via flavin-dependent hydroxylases .
  • Challenges with Ether Linkages: Compounds like this compound may resist microbial degradation due to the stable ether bond, unlike hydroxylated derivatives that undergo ring-opening .

Key Research Findings

  • Structural Flexibility : Substitutions at the phenyl ring (e.g., fluorine, hydroxymethyl) modulate bioactivity and environmental persistence .
  • Biodegradability Correlation: Hydroxylated derivatives are more readily metabolized by microbes than non-hydroxylated or ether-linked analogs .
  • Pharmacological Potential: Propionic acid derivatives with bulky substituents (e.g., isopropyl) show promise in targeting enzymes like monoamine oxidase .

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